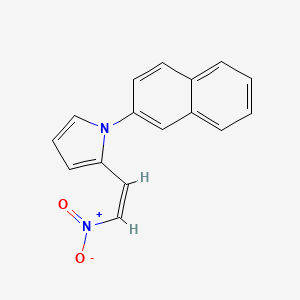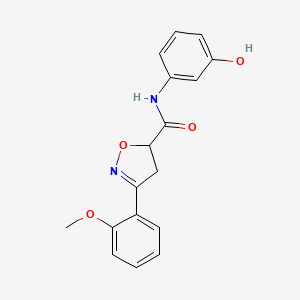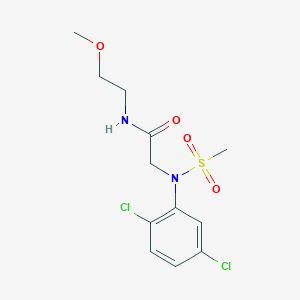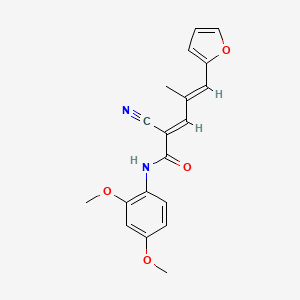![molecular formula C28H29ClN2O4 B4714539 2-chloro-N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4714539.png)
2-chloro-N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide
説明
2-chloro-N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 2-chloro-N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide prevents the activation of these pathways and induces apoptosis in B cells.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of the drug. This compound also exhibits good oral bioavailability and pharmacokinetics, which make it suitable for clinical use. In animal studies, this compound has been well-tolerated and does not cause significant toxicity or adverse effects.
実験室実験の利点と制限
The advantages of using 2-chloro-N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide in lab experiments include its potency, selectivity, and specificity for BTK. This compound can be used to study the role of BTK in various cellular processes, such as B-cell activation, differentiation, and survival. However, one limitation of using this compound is that it may not fully recapitulate the effects of genetic BTK knockout or knockdown. In addition, this compound may have off-target effects on other kinases or cellular processes, which should be carefully evaluated in each experiment.
将来の方向性
There are several future directions for the development and application of 2-chloro-N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide. One direction is to evaluate the efficacy and safety of this compound in clinical trials for the treatment of B-cell malignancies. Another direction is to explore the potential of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy. In addition, this compound may have applications in other diseases or conditions that involve BTK, such as autoimmune disorders or allergic diseases. Further research is needed to fully understand the potential of this compound in these areas.
科学的研究の応用
2-chloro-N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis (programmed cell death) in B-cell lines and primary CLL cells. This compound also exhibits synergistic effects with other anti-cancer agents, such as venetoclax and rituximab. In animal models of CLL and NHL, this compound has demonstrated significant anti-tumor activity and improved survival.
特性
IUPAC Name |
2-chloro-N-[4-[[2-(4-cyclohexylphenoxy)acetyl]amino]-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O4/c1-34-26-17-21(13-16-25(26)31-28(33)23-9-5-6-10-24(23)29)30-27(32)18-35-22-14-11-20(12-15-22)19-7-3-2-4-8-19/h5-6,9-17,19H,2-4,7-8,18H2,1H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWCRRFRAMTLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chlorobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4714460.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-propylacrylamide](/img/structure/B4714467.png)

![2-{[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4714482.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B4714491.png)

![1,3-dimethyl-N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4714513.png)
![2-methoxyethyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B4714517.png)
![6-{[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4714522.png)
![2-mercapto-5-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B4714530.png)

![2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4714547.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B4714564.png)